molecular formula C7H7ClF3NO B13708742 O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride

O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride

Cat. No.: B13708742
M. Wt: 213.58 g/mol
InChI Key: YORGXLDUJGSSPF-UHFFFAOYSA-N
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Description

O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride: is a chemical compound that features a benzyl group substituted with three fluorine atoms at the 2, 4, and 5 positions, bonded to a hydroxylamine group. This compound is often used in organic synthesis and analytical chemistry due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from ethanol to yield the desired compound as a white crystalline solid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reactions often involve nucleophiles like amines, thiols, or halides under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is used as a derivatizing agent in gas chromatography (GC) and mass spectrometry (MS) for the analysis of carbonyl-containing compounds. It forms stable oximes with aldehydes and ketones, which are easier to detect and quantify.

Biology: In biological research, this compound is used to study enzyme mechanisms involving carbonyl groups. It helps in the identification and quantification of metabolites in various biological samples.

Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique reactivity makes it valuable in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride involves its ability to form stable oximes with carbonyl compounds. The hydroxylamine group reacts with the carbonyl group to form a C=N bond, resulting in the formation of an oxime. This reaction is crucial in analytical chemistry for the detection and quantification of carbonyl-containing compounds.

Comparison with Similar Compounds

    O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: This compound has five fluorine atoms on the benzyl group and is used similarly in analytical chemistry for derivatization of carbonyl compounds.

    O-Benzylhydroxylamine Hydrochloride: This compound lacks fluorine atoms and is used in similar derivatization reactions but may exhibit different reactivity and stability.

Uniqueness: O-(2,4,5-Trifluorobenzyl)hydroxylamine Hydrochloride is unique due to its specific fluorine substitution pattern, which can influence its reactivity and the stability of the resulting oximes. The presence of fluorine atoms can enhance the compound’s electron-withdrawing properties, making it more reactive towards certain nucleophiles and electrophiles.

Properties

Molecular Formula

C7H7ClF3NO

Molecular Weight

213.58 g/mol

IUPAC Name

O-[(2,4,5-trifluorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H6F3NO.ClH/c8-5-2-7(10)6(9)1-4(5)3-12-11;/h1-2H,3,11H2;1H

InChI Key

YORGXLDUJGSSPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CON.Cl

Origin of Product

United States

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